molecular formula C22H26N6O3 B267838 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one

Numéro de catalogue B267838
Poids moléculaire: 422.5 g/mol
Clé InChI: KMWUVWJOZZMYCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mécanisme D'action

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one exerts its effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme that catalyzes the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one increases the levels of dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to have various biochemical and physiological effects in different systems. In the cardiovascular system, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to cause vasodilation through the activation of nitric oxide synthase. In the nervous system, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to induce parkinsonism through the selective destruction of dopaminergic neurons in the substantia nigra.

Avantages Et Limitations Des Expériences En Laboratoire

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has several advantages and limitations for lab experiments. One advantage is its ability to induce parkinsonism in animal models, making it a useful tool for studying Parkinson's disease. However, its toxicity and potential for inducing irreversible damage to dopaminergic neurons limit its use in long-term studies.

Orientations Futures

Future research on 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one could focus on its potential therapeutic applications in other diseases such as Alzheimer's disease and Huntington's disease. Additionally, further studies could investigate the mechanisms underlying its vasodilatory effects and potential applications in cardiovascular disease. Finally, the development of less toxic analogs of 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one could expand its use in scientific research.

Méthodes De Synthèse

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine with propylamine and pyrrolidin-2-one. The resulting product is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields such as cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been shown to have vasodilatory effects and reduce blood pressure. In neurodegenerative disorders such as Parkinson's disease, 1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one has been used to induce parkinsonism in animal models for research purposes.

Propriétés

Nom du produit

1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one

Formule moléculaire

C22H26N6O3

Poids moléculaire

422.5 g/mol

Nom IUPAC

1-[3-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C22H26N6O3/c1-30-20-15-17(16-23-12-6-14-27-13-5-9-21(27)29)10-11-19(20)31-22-24-25-26-28(22)18-7-3-2-4-8-18/h2-4,7-8,10-11,15,23H,5-6,9,12-14,16H2,1H3

Clé InChI

KMWUVWJOZZMYCL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCCN2CCCC2=O)OC3=NN=NN3C4=CC=CC=C4

SMILES canonique

COC1=C(C=CC(=C1)CNCCCN2CCCC2=O)OC3=NN=NN3C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.